molecular formula C25H34N4O3 B2838782 N1-(4-methoxyphenethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide CAS No. 898451-91-7

N1-(4-methoxyphenethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2838782
CAS No.: 898451-91-7
M. Wt: 438.572
InChI Key: UYEGMATYXMIHGY-UHFFFAOYSA-N
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Description

N1-(4-methoxyphenethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxyphenethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide typically involves the following steps:

    Preparation of intermediates: The starting materials, such as 4-methoxyphenethylamine and 4-methylpiperazine, are synthesized or obtained commercially.

    Formation of oxalamide: The intermediates are reacted with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxyphenethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-(4-methoxyphenethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a drug candidate or intermediate in the synthesis of pharmaceuticals.

    Pharmacology: Study of its effects on biological systems and potential therapeutic uses.

    Materials Science: Investigation of its properties for use in materials such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(4-methoxyphenethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide would depend on its specific biological targets and pathways. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-methoxyphenethyl)-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide
  • N1-(4-methoxyphenethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)acetamide

Uniqueness

N1-(4-methoxyphenethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide may have unique properties compared to similar compounds due to the specific arrangement of functional groups and the presence of the oxalamide linkage. These differences could result in distinct chemical reactivity, biological activity, or physical properties.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3/c1-19-4-8-21(9-5-19)23(29-16-14-28(2)15-17-29)18-27-25(31)24(30)26-13-12-20-6-10-22(32-3)11-7-20/h4-11,23H,12-18H2,1-3H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEGMATYXMIHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)OC)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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